2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid
Description
2-Amino-2-methyl-6-(1H-1,2,4-triazol-1-yl)hexanoic acid is a nonproteinogenic amino acid characterized by a hexanoic acid backbone substituted with a methyl group at the α-carbon and a 1,2,4-triazole moiety at the terminal carbon. The compound’s structure combines a hydrophobic hexanoic chain with a polar triazole ring, enabling diverse interactions such as hydrogen bonding and π-π stacking. It has been cataloged as a heterocyclic compound of interest in chemical and pharmacological research, though commercial availability is currently discontinued .
The 1,2,4-triazole group is known for its bioactivity in agrochemicals and pharmaceuticals, as seen in metabolites of fungicides (e.g., myclobutanil) and herbicides .
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-amino-2-methyl-6-(1,2,4-triazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C9H16N4O2/c1-9(10,8(14)15)4-2-3-5-13-7-11-6-12-13/h6-7H,2-5,10H2,1H3,(H,14,15) |
InChI Key |
DEHIKAHWZAMGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1C=NC=N1)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts.
Attachment of the Hexanoic Acid Chain: The hexanoic acid chain can be introduced through a series of substitution reactions, where the triazole ring is functionalized with the appropriate alkyl halides under basic conditions.
Amino Group Introduction: The amino group is typically introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
While specific industrial production methods for 2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or triazole moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the effects of triazole-containing molecules on biological systems, including their interactions with proteins and nucleic acids.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which can modulate the activity of these targets. Additionally, the amino and carboxylic acid groups can participate in ionic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 2-Amino-2-methyl-6-(1H-1,2,4-triazol-1-yl)hexanoic acid and related compounds:
Pharmacokinetic Considerations
- The α-methyl group in the target compound may reduce enzymatic degradation compared to unmethylated analogs (e.g., 2-Amino-4-(1H-1,2,4-triazol-1-yl)butanoic acid), improving metabolic stability .
- Thiazole derivatives often display higher solubility in polar solvents due to sulfur’s polarity, whereas triazole-containing compounds may favor hydrophobic interactions .
Biological Activity
2-Amino-2-methyl-6-(1H-1,2,4-triazol-1-yl)hexanoic acid (CAS No. 1247515-57-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-amino-2-methyl-6-(1H-1,2,4-triazol-1-yl)hexanoic acid is C₉H₁₆N₄O₂ with a molecular weight of 212.25 g/mol. The structural features include:
- A triazole ring that contributes to its biological activity.
- An amino acid backbone that may influence its interaction with biological targets.
Antiviral Activity
Research has indicated that compounds containing triazole moieties exhibit antiviral properties. For instance, derivatives of triazole have shown effective inhibition against various viruses. In a study evaluating the antiviral potential of triazole derivatives, certain compounds demonstrated significant activity against HIV with EC₅₀ values as low as 0.0364 µM, indicating strong efficacy compared to standard antiviral agents .
Anticancer Properties
The anticancer activity of triazole derivatives has been documented extensively. For example:
- Case Study : A derivative similar to 2-amino-2-methyl-6-(1H-1,2,4-triazol-1-yl)hexanoic acid showed IC₅₀ values of 0.058 µM against T47D breast cancer cells and 0.070 µM against HeLa cervical carcinoma cells . This suggests that the compound may possess potent anticancer properties worthy of further investigation.
| Compound | Cell Type | IC₅₀ Value (µM) |
|---|---|---|
| Derivative A | T47D (breast cancer) | 0.058 |
| Derivative B | HeLa (cervical cancer) | 0.070 |
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial activities. Research indicates that various substituted triazoles exhibit significant antibacterial effects against pathogenic bacteria . The presence of the triazole ring enhances the interaction with bacterial enzymes and cellular structures.
Structure-Activity Relationships (SAR)
The biological activity of triazole compounds often correlates with their structural features. Modifications on the triazole ring or the amino acid side chains can enhance or diminish activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
